Cyclin-dependent kinase 4 (924-932) Cyclin-dependent kinase 4 (924-932) Cyclin-dependent kinase 4
Brand Name: Vulcanchem
CAS No.:
VCID: VC3660477
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Cyclin-dependent kinase 4 (924-932)

CAS No.:

Cat. No.: VC3660477

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* For research use only. Not for human or veterinary use.

Cyclin-dependent kinase 4 (924-932) -

Specification

Introduction

The designation "Cyclin-dependent kinase 4 (924-932)" refers to a specific peptide fragment with significant implications in cancer immunology. Based on available research data, this peptide has the amino acid sequence CILGKLFTK . The notation "924-932" indicates specific positions that likely reference a cataloging system used in cancer antigenic peptide databases, as the full CDK4 protein contains only 303 amino acids .

This specific peptide has been identified in the context of melanoma research, where it appears to function as a tumor-associated antigen recognized by the immune system . It has particular relevance in relation to the HLA-A11 type, suggesting its importance in immune recognition processes and potential applications in cancer immunotherapy .

The peptide is available commercially with high purity (>95%) for research purposes , indicating its significance in scientific investigations related to CDK4 and cancer immunology.

Table 1: Key Characteristics of Cyclin-dependent kinase 4 (924-932)

CharacteristicDescriptionSource
Amino Acid SequenceCILGKLFTK
Position Designation924-932
Associated HLA TypeA11
Disease AssociationMelanoma
Commercial Availability>95% purity
Functional CategoryTumor-associated antigen

Molecular Mechanisms and Cellular Function

CDK4 plays a pivotal role in cell cycle regulation through its interaction with multiple cellular components. In its active form, CDK4 forms a complex with D-type cyclins, which enables it to phosphorylate key substrates involved in cell cycle progression .

The activation of CDK4 follows a precise sequence of events:

  • Initial binding to cyclin D proteins, which is induced by mitogenic signals

  • Phosphorylation by CDK-activating kinase (CAK) at threonine 172

  • Dephosphorylation of inhibitory phosphates by CDC25 family members

  • Nuclear translocation directed by D-type cyclins to access substrates

  • Phosphorylation of retinoblastoma protein family members

CDK4 initially phosphorylates RB in the G1 phase, with subsequent hyperphosphorylation driven by cyclin E-CDK2 at the G1/S transition . This phosphorylation process inactivates RB's nuclear functions, allowing the release of transcription factors that promote entry into the S phase .

The specific peptide CDK4 (924-932) is significant in the context of this larger functional system, potentially representing an immunogenic fragment that becomes relevant during cancer development when CDK4 regulation is disrupted .

Role in Cancer Biology and Immunology

Dysregulation of the CDK4 pathway is a common feature in many cancers, making it a significant target for cancer research and therapeutic development . This dysregulation can occur through various mechanisms, including overexpression of cyclin D (as observed in breast cancer), mutations in CDK4 that render it insensitive to inhibition, or loss of inhibitory proteins like p16INK4a .

The peptide Cyclin-dependent kinase 4 (924-932) has been identified in cancer antigenic peptide databases in relation to melanoma . Its recognition by the immune system, particularly in the context of HLA-A11, suggests that it may function as a tumor-specific antigen that can be targeted by CD8+ T cells .

The immune recognition of such peptides forms the basis for various immunotherapeutic approaches in cancer treatment. CD8+ T cells play a crucial role in antitumor immunity by recognizing tumor-specific or tumor-associated antigens presented on the surface of cancer cells in association with MHC class I molecules . The identification of CDK4 (924-932) as a potential target for T-cell recognition highlights the dual importance of CDK4 as both a cell cycle regulator and a source of immunogenic peptides that may be exploited for cancer immunotherapy.

Therapeutic Applications and Research Directions

The identification of Cyclin-dependent kinase 4 (924-932) as a tumor-associated antigen has significant implications for cancer immunotherapy. This peptide could potentially be utilized in various therapeutic approaches, including:

  • Peptide-based cancer vaccines designed to stimulate specific immune responses against melanoma cells

  • Development of T-cell-based immunotherapies targeting cells presenting this specific peptide

  • Biomarker development for monitoring immune responses in melanoma patients

More broadly, CDK4 itself has emerged as a critical therapeutic target in cancer treatment. CDK4/6 inhibitors have shown promising results in various clinical settings, particularly in breast cancer . Recent research has also expanded the potential applications of CDK4 inhibition beyond cancer, identifying it as a driver in conditions such as cystic kidney disease .

Interestingly, studies have shown that CDK4 inhibition may need to be combined with other therapeutic approaches for maximum efficacy. For example, in polycystic kidney disease models, the combination of CDK4 inhibition with mTORC1 inhibition showed enhanced therapeutic effects compared to either approach alone . This suggests that cells may develop bypass mechanisms that allow them to overcome single-target interventions, necessitating combinatorial therapeutic approaches .

Table 2: Therapeutic Approaches Targeting CDK4 and Related Peptides

ApproachMechanismClinical StatusReferences
CDK4/6 InhibitorsBlock kinase activity preventing RB phosphorylationApproved for breast cancer and under investigation for other malignancies
Peptide-based VaccinesStimulate immune response against tumor-associated antigensExperimental
Combined Therapy (with mTORC1 inhibitors)Target multiple pathways to prevent bypass mechanismsExperimental (shown effective in preclinical models)

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